molecular formula C19H20N4O4S2 B2697687 4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533872-01-4

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2697687
CAS RN: 533872-01-4
M. Wt: 432.51
InChI Key: SEMIPRBGMNHAMV-UHFFFAOYSA-N
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Description

The compound “4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains a sulfonyl group attached to the piperidine ring, an oxadiazole ring, and a thiophene ring, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen, the sulfonyl group is a good leaving group, the oxadiazole ring is a heterocycle containing nitrogen and oxygen, and the thiophene ring is a heterocycle containing sulfur .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The piperidine nitrogen could act as a base or nucleophile, the sulfonyl group could be involved in substitution reactions, and the oxadiazole and thiophene rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the various functional groups could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized through several chemical reactions. For example, Aziz‐ur‐Rehman et al. (2017) explored the synthesis and spectral analysis of derivatives with antibacterial evaluation. These derivatives were synthesized from different aralkyl/aryl carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and reaction with electrophiles to prepare the target compounds, which were then screened for antibacterial activities (Aziz‐ur‐Rehman et al., 2017).

Additionally, the crystal structure and Hirshfeld surfaces of similar derivatives were studied by Subbulakshmi N. Karanth et al. (2019), offering insights into their molecular structures and the intermolecular hydrogen bonds that form within them (Karanth et al., 2019).

Biological Activities

The scientific research applications of these compounds extend to their biological and pharmacological activities. They have been evaluated for various biological activities, including:

  • Antibacterial Activity : Several studies have found these compounds to exhibit valuable antibacterial properties against different strains of bacteria, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

  • Anticancer Activity : Other derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, Ö. Yılmaz et al. (2015) explored the synthesis of indapamide derivatives with proapoptotic activities on melanoma cell lines, demonstrating significant growth inhibition and potential as anticancer agents (Yılmaz et al., 2015).

  • Anti-Inflammatory and Antitubercular Agents : The synthesis of substituted derivatives as anti-inflammatory and anti-cancer agents was also reported, highlighting their broad spectrum of potential therapeutic applications (Madhavi Gangapuram et al., 2009).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-8-10-23(11-9-13)29(25,26)15-6-4-14(5-7-15)17(24)20-19-22-21-18(27-19)16-3-2-12-28-16/h2-7,12-13H,8-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMIPRBGMNHAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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